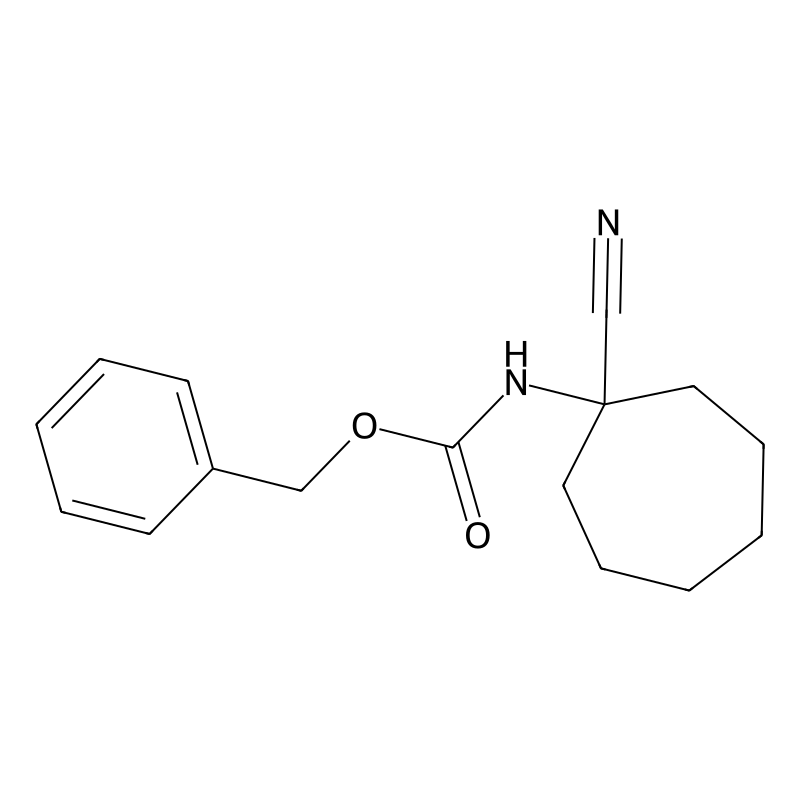Benzyl N-(1-cyanocycloheptyl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Benzyl N-(1-cyanocycloheptyl)carbamate is an organic compound characterized by its molecular formula and a molecular weight of approximately 272.34 g/mol. This compound features a benzyl group attached to a carbamate functional group, which in turn is linked to a 1-cyanocycloheptyl moiety. The structure can be represented as follows:
The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the unique properties imparted by the cyano and cycloheptyl groups.
- Hydrolysis: The carbamate bond can be hydrolyzed to yield benzyl alcohol and the corresponding amine.
- Reduction: The cyano group may be reduced to an amine using reducing agents such as lithium aluminum hydride.
- Substitution Reactions: The benzyl group can undergo nucleophilic substitution under basic conditions, allowing for the introduction of different substituents.
These reactions highlight the compound's versatility as a precursor in organic synthesis.
The synthesis of Benzyl N-(1-cyanocycloheptyl)carbamate typically involves several steps:
- Formation of the Carbamate: Benzyl chloroformate reacts with an amine derived from 1-cyanocycloheptane.
- Cyclization (if required): Depending on the desired structure, cyclization reactions may be employed to form the cycloheptyl ring.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
These methods allow for the efficient production of this compound in laboratory settings.
Benzyl N-(1-cyanocycloheptyl)carbamate has potential applications in various fields:
- Medicinal Chemistry: As a lead compound for developing new drugs targeting specific biological pathways.
- Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
- Material Science: Potential use in creating advanced materials due to its unique structural properties.
Interaction studies involving Benzyl N-(1-cyanocycloheptyl)carbamate focus on its binding affinity with various biomolecules. Preliminary research suggests that compounds with similar structures can interact with enzymes or receptors, modulating their activity. Understanding these interactions could pave the way for novel therapeutic approaches targeting specific diseases.
Several compounds share structural similarities with Benzyl N-(1-cyanocycloheptyl)carbamate, including:
- Benzyl N-(1-cyanocyclohexyl)carbamate
- Benzyl N-(phenyl)methylcarbamate
- Benzyl N-(cyclopentyl)carbamate
Uniqueness
Benzyl N-(1-cyanocycloheptyl)carbamate is unique due to its specific combination of a cyanide functional group and a cycloheptyl ring, which may confer distinct electronic and steric properties compared to other similar compounds. This uniqueness could influence its reactivity and biological interactions, making it a valuable subject for further research in medicinal chemistry and organic synthesis.







